p-Tolyl-1-thio-alpha-D-arabinofuranoside

Übersicht

Beschreibung

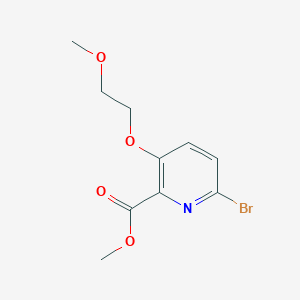

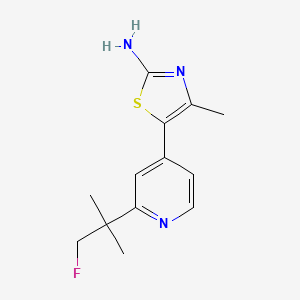

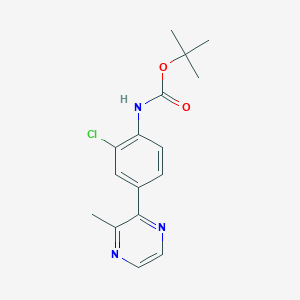

p-Tolyl-1-thio-alpha-D-arabinofuranoside is a thioglycoside compound. It belongs to the class of furanose-containing molecules and plays a significant role in various biological contexts. Furanose residues are essential constituents of glycoconjugates found in bacterial, parasitical, fungal, and plant species. Notably, mycobacteria, including human pathogens like Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans, exhibit impressive examples of furanose-containing glycans. The cell wall of these mycobacteria contains arabinogalactan and lipoarabinomannan, both of which feature a d-arabinofuranose moiety .

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Substrate Specificity

p-Tolyl-1-thio-alpha-D-arabinofuranoside has been utilized in studies to understand enzymatic activity and substrate specificity. A notable application is in the study of arabinoxylan arabinofuranohydrolase isolated from barley malt, which exhibited a preference for hydrolyzing high-molecular-mass arabinoxylan and derived oligosaccharides but not against linear or branched-chain arabinan. This enzyme showed specificity for releasing arabinose from singly and doubly substituted xylose, indicating a precise mechanism for breaking down complex carbohydrates present in plant cell walls (Ferré et al., 2000).

Synthetic and Chemical Studies

In the realm of synthetic chemistry, p-Tolyl-1-thio-alpha-D-arabinofuranoside serves as a critical intermediate for synthesizing alpha- and beta-D-arabinofuranosides. An improved route for synthesizing this compound and its anomers from D-xylose highlights its significance in the preparation of molecules with potential biological applications. The efficiency and yield of these synthetic processes are crucial for generating compounds used in further research and development (Tilekar & Lowary, 2004).

Biotechnological Applications

Arabinofuranosidases, enzymes that catalyze the cleavage of alpha-L-arabinose from arabinofuranosides, have widespread applications in biotechnology, particularly in biomass conversion. These enzymes facilitate the deconstruction of lignocellulosic biomass by removing arabinose substituents, thus improving the bioconversion process. The study of such enzymes, including their microbial production and genetic enhancement, is pivotal for advancing biofuel technology and waste valorization. Insights into their synergistic action with other biomass-degrading enzymes underscore the potential for industrial applications, including the production of bioethanol and biodegradable products (Poria et al., 2020).

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIKIYVHHZHPJW-WISYIIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Tolyl-1-thio-alpha-D-arabinofuranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412348.png)

![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)

![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)

![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)

![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)